molecular formula C11H17NO B2443546 {2-[(Propan-2-yloxy)methyl]phenyl}methanamine CAS No. 28837-93-6

{2-[(Propan-2-yloxy)methyl]phenyl}methanamine

Cat. No. B2443546
CAS RN: 28837-93-6
M. Wt: 179.263
InChI Key: RCGPYNYIKTWLFA-UHFFFAOYSA-N
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Description

“{2-[(Propan-2-yloxy)methyl]phenyl}methanamine” is a chemical compound with the CAS Number: 28837-93-6 . It has a molecular weight of 179.26 and its IUPAC name is 2-(isopropoxymethyl)benzylamine .


Molecular Structure Analysis

The InChI code for “{2-[(Propan-2-yloxy)methyl]phenyl}methanamine” is 1S/C11H17NO/c1-9(2)13-8-11-6-4-3-5-10(11)7-12/h3-6,9H,7-8,12H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“{2-[(Propan-2-yloxy)methyl]phenyl}methanamine” is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Iron(III) Complexes for Cellular Imaging and Photocytotoxicity

Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives have been synthesized and explored for their photocytotoxic properties. These complexes exhibit remarkable photocytotoxicity under red light, providing a potential avenue for targeted cancer therapy. The ability of these complexes to generate reactive oxygen species and interact with DNA highlights their potential in medical imaging and as therapeutic agents (Basu et al., 2014).

Anticancer Agents through SIRT1 Inhibition

Derivatives of the compound have shown potent growth inhibitory action against human cancer cell lines. The synthesis and characterization of novel indole-based molecules, incorporating elements of the target compound's structure, have led to the identification of potential anticancer leads. These molecules inhibit the deacetylation activity of SIRT1 enzyme, suggesting a new approach to treat prostatic hyperplasia (Panathur et al., 2013).

Catalytic Applications of Pincer Palladacycles

The synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their transformation into unsymmetrical NCN′ pincer palladacycles for catalytic applications underscores the compound's versatility in organic synthesis. These catalysts have shown good activity and selectivity in various reactions, highlighting their potential in the development of new synthetic methodologies (Roffe et al., 2016).

Enhanced Cellular Uptake and Photocytotoxicity

Research into Iron(III) complexes of Schiff bases derived from the target compound has shown enhanced cellular uptake and remarkable photocytotoxicity. This research points towards the compound's applicability in developing new therapeutic agents that can be selectively taken up by cancer cells, providing a pathway for the targeted treatment of cancer (Basu et al., 2015).

Antimicrobial Activities of Schiff Bases

The synthesis of Schiff bases involving the target compound or its derivatives has demonstrated potential antimicrobial activities. These compounds offer a new direction for the development of antimicrobial agents, showcasing the compound's utility in addressing bacterial and fungal infections (Thomas et al., 2010).

Safety and Hazards

The safety information for “{2-[(Propan-2-yloxy)methyl]phenyl}methanamine” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

[2-(propan-2-yloxymethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)13-8-11-6-4-3-5-10(11)7-12/h3-6,9H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGPYNYIKTWLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(Propan-2-yloxy)methyl]phenyl}methanamine

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